2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one

Coordination Chemistry Supramolecular Assembly Ligand Design

Securing the mono-ketone 3-hydroxy-1-one oxidation state for regiospecific indeno-fused heterocycle synthesis is challenging. 2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one (CAS 81397-85-5) eliminates regioisomeric mixtures caused by symmetric 1,3-indandiones. Its single enolizable hydroxyl (HBD=1) enables ditopic metal chelation (Zn²⁺, Al³⁺) and ESIPT fluorescence, while the 4-bromophenyl group supports orthogonal Pd cross-coupling. • 98% HPLC purity; batch-specific CoA included. • Exclusive 3-hydroxy-1-one scaffold. • Standard R&D shipping with TSCA exemption documentation.

Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
CAS No. 81397-85-5
Cat. No. B1608827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one
CAS81397-85-5
Molecular FormulaC15H9BrO2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,17H
InChIKeyZGLGWHRKAGYYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one: Physicochemical Identity & Classification


2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one (CAS 81397-85-5) is a synthetic, low-molecular-weight (301.13 g/mol) indenone derivative characterized by a 4-bromophenyl substituent at position 2 and a hydroxy group at position 3, placing it in the mono-ketone/mono-alcohol oxidation state between fully oxidized 1,3-indandiones (e.g., bromindione) and fully reduced indenols [1]. Its molecular formula is C15H9BrO2, and its computed partition coefficient (XLogP3-AA) is 3.6, indicating moderate lipophilicity [1]. It is supplied primarily as a research intermediate through custom synthesis channels with typical purities of 95–99% [1].

2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one: Non-Substitutability vs. Generic Analogs


The core differentiation of 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one lies in its intermediate oxidation state and hydrogen-bonding capacity, which is absent in closely related 1,3-indandiones like bromindione or phenindione [1][2]. The presence of a single, enolizable hydroxy group (Hydrogen Bond Donor Count = 1) transforms the electronic character and metal-chelating geometry compared to the symmetric diketones (Hydrogen Bond Donor Count = 0) that dominate the class [1]. Substituting this compound with a generic 1,3-dione for applications such as coordination chemistry or fluorescent probe development introduces irreproducible stoichiometry, altered reduction potentials, and distinct tautomeric equilibria that fundamentally change complex formation and photophysical output [1][2].

2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one: Differentiation from Structural Analogs


Enhanced H-Bond Donor Capacity vs. 1,3-Indandiones

Unlike the fully oxidized 1,3-indandiones such as bromindione (CAS 1146-98-1), 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one possesses one hydrogen-bond donor (HBD) site, enabling directional hydrogen-bonding and distinct metal-chelation modes [1]. The computed HBD count for the target compound is 1, compared to 0 for bromindione, a property verified across authoritative cheminformatics databases [1]. This single donor group allows for deprotonation and anionic ligand formation, a functionality sterically and electronically unavailable in the symmetric diketone class [1].

Coordination Chemistry Supramolecular Assembly Ligand Design

Modulated Lipophilicity vs. Oxidized and Reduced Indenes

The experimental requirement for a specific logP window in assay development or formulation creates a procurement discriminator for 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one. Its computed XLogP3-AA value of 3.6 [1] positions it between the more hydrophilic 1,3-dione bromindione (XLogP3 ~3.3) and the more lipophilic fully reduced 2-(4-bromophenyl)indene (XLogP3 ~4.5) [1]. This fine-modulation of lipophilicity without losing aromatic halogen character is critical for optimizing passive membrane permeability in cell-based assays where 1,3-diones may exhibit poor solubility and indenes may exhibit excessive protein binding [1].

Drug Discovery ADMET Profiling Partition Coefficient

Unique Enolizable Monoketone for Regiospecific Chemistry

The synthesis of 2-aryl-3-hydroxyindenones is specifically achieved via decarboxylation of phthalide-3-carboxylic acid salts in the presence of aromatic aldehydes, yielding a mixture that can be driven to the hydroxyindenone product in the presence of crown ethers [1]. This is in direct mechanistic contrast to the synthesis of 1,3-indandiones, which typically proceeds via Claisen or aldol condensations of phthalides. The 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one product possesses a single carbonyl group alpha to the 3-hydroxy group, creating a specific vinylogous acid motif that undergoes regiospecific electrophilic aromatic substitution chemistry, distinct from the symmetric reactivity of the 1,3-dione isomer [1].

Synthetic Methodology Photochemistry Fluorescent Probe Development

Distinct Tautomeric Conformation vs. Symmetric 1,3-Indandiones

The target compound exists in solution as a mixture of keto-enol tautomers, with the enol form stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and the 1-carbonyl. This creates a quasi-aromatic chelate ring that is structurally rigid, in stark contrast to the freely rotating, symmetric 2-aryl-1,3-indandiones [1][2]. The computed Rotatable Bond Count for the target is 1 (the aryl-indenone bond), whereas bromindione also has only 1 rotatable bond but lacks the internal hydrogen bond that restricts the orientation of the 4-bromophenyl ring relative to the indenone plane [1]. This fixed angular geometry (estimated interplanar angle of ~0–30° vs. ~50–70° in diones) is critical for fit into planar intercalation sites in DNA or hydrophobic pockets in proteins [1].

Computational Chemistry Molecular Docking Molecular Recognition

2-(4-Bromophenyl)-3-hydroxy-1H-inden-1-one: Validated Application Scenarios


Luminescent Metal-Organic Frameworks & Supramolecular Sensors

The presence of a single, deprotonatable enol chelate in 2-(4-bromophenyl)-3-hydroxy-1H-inden-1-one, contrasted with the non-acidic 1,3-diones (HBD=0), enables its use as a ditopic ligand. The 3-hydroxy-1-one moiety can chelate hard metal ions (e.g., Zn²⁺, Al³⁺) while the 4-bromophenyl group provides a heavy-atom effect for phosphorescence or a site for further cross-coupling, generating luminescent materials inaccessible from symmetric indandione precursors. [1]

Regiospecific Heterocyclic Library Synthesis

Procurement of this compound as a key intermediate enables the regiospecific synthesis of indeno-fused heterocycles (e.g., indenopyrazoles, indenoisoxazoles) via condensation of the single free carbonyl with hydrazines or hydroxylamines. This avoids the complex mixtures of structural isomers produced when symmetric 2-aryl-1,3-indandiones are subjected to the same conditions, as documented by the specific decarboxylation pathway used to generate this scaffold. [2]

Ratiometric Fluorescent Probes for Microenvironment Polarity

The compound's intrinsic excited-state intramolecular proton transfer (ESIPT) capability, arising from the keto-enol tautomerism unique to the 3-hydroxy-1-one motif, makes it a viable fluorophore core. Its computed balanced lipophilicity (XLogP3 = 3.6) allows it to partition into lipid membranes without precipitation, a significant advantage over the more lipophilic fully reduced indene (XLogP3 ~4.5) or poorly soluble bromindione (XLogP3 ~3.3) for live-cell imaging applications. [1]

Targeted Bioconjugation via 4-Bromophenyl Handle

The 4-bromophenyl ring serves as a synthetic linchpin for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing researchers to conjugate the hydroxyindenone core to biomolecules or solid supports. This bioorthogonal handle is orthogonal to the enol group, which can simultaneously coordinate metal ions or form hydrogen bonds with biological targets, a dual functionality not achievable with the metabolically labile 1,3-dione warheads. [1]

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